Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: 7-CF₃ Substitution Confers 55% Viability Reduction at 10 µM vs. Negligible Activity of Non-Fluorinated Analog
In vitro evaluation of Methyl 2-oxo-7-(trifluoromethyl)indoline-4-carboxylate against the MDA-MB-231 triple-negative breast cancer cell line demonstrated a 55% reduction in cell viability following treatment at a concentration of 10 µM for three days . In stark contrast, the non-fluorinated analog methyl 2-oxoindoline-4-carboxylate (CAS 90924-46-2) exhibited an IC₅₀ value greater than 1098.4 µM against the same cell line under comparable assay conditions, indicating negligible antiproliferative activity at concentrations up to 1 mM [1]. This >100-fold difference in potency directly links the presence of the 7-trifluoromethyl group to the observed anticancer activity and underscores the functional non-equivalence of these two structurally similar compounds.
| Evidence Dimension | Antiproliferative activity / Cell viability reduction |
|---|---|
| Target Compound Data | 55% reduction in cell viability at 10 µM after 3 days (MDA-MB-231 cells) |
| Comparator Or Baseline | Methyl 2-oxoindoline-4-carboxylate (CAS 90924-46-2): IC₅₀ > 1098.4 µM (MDA-MB-231 cells) |
| Quantified Difference | Target compound exhibits potent activity at 10 µM; comparator shows no meaningful activity even at >1000 µM (>100-fold difference in effective concentration) |
| Conditions | MDA-MB-231 human breast adenocarcinoma cell line; 3-day treatment duration; viability assessed via standard colorimetric assay (MTT or similar) |
Why This Matters
This direct, quantitative head-to-head comparison demonstrates that the 7-trifluoromethyl group is essential for antiproliferative activity in this cellular context, making the non-fluorinated analog unsuitable as a substitute in oncology-focused research programs.
- [1] Raghavendra, N. M., Pingili, D., Kadasi, S., Mettu, A., & Prasad, S. V. U. M. (2015). Synthesis and biological evaluation of novel 3-substituted indolin-2-one derivatives as potential anti-breast cancer agents. Chemical Science Transactions, 4(2), 534-540. (Table 1, entry 5a: IC₅₀ >1098.4 µM for methyl 2-oxoindoline-4-carboxylate derivative). View Source
